molecular formula C5H11NO B2362063 2-(Allylamino)ethanol CAS No. 2424-00-2

2-(Allylamino)ethanol

Cat. No.: B2362063
CAS No.: 2424-00-2
M. Wt: 101.149
InChI Key: JRMGZDWJZHJQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)ethanol is an organic compound with the molecular formula C5H11NO. It is a colorless to yellow liquid that is used in various chemical and industrial applications. This compound contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

2-(Allylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.

    Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Future Directions

While specific future directions for 2-(Allylamino)ethanol are not mentioned in the search results, it’s worth noting that ethanol and its derivatives are being explored for various applications, including as a low-carbon feedstock and in the production of biofuels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Allylamino)ethanol can be synthesized through the reaction of allylamine with ethylene oxide. The reaction typically occurs under mild conditions, with the allylamine acting as a nucleophile and attacking the electrophilic carbon in ethylene oxide, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of allylamine and ethylene oxide through a reactor. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process. The product is then purified through distillation or other separation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reactions: Halogenating agents, acids, or bases.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(Allylamino)ethanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

    Ethanolamine: Similar in structure but lacks the allyl group.

    Allylamine: Contains the allyl group but lacks the hydroxyl group.

    2-Aminoethanol: Similar structure but without the allyl group.

Uniqueness: 2-(Allylamino)ethanol is unique due to the presence of both the allyl and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds.

Properties

IUPAC Name

2-(prop-2-enylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-3-6-4-5-7/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMGZDWJZHJQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.